molecular formula C9H7BrN2O2 B2614538 Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1891156-20-9

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2614538
CAS No.: 1891156-20-9
M. Wt: 255.071
InChI Key: RPVQCJCWRCKXHF-UHFFFAOYSA-N
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Description

“Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It appears as a powder and is typically stored at 4°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 255.07 . It is typically stored at 4°C .

Scientific Research Applications

Synthesis Enhancement Techniques

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate's utility in scientific research primarily revolves around its role in facilitating the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and materials science. A noteworthy application involves the ionic liquid-promoted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating enhanced yields and simplified reaction workups, where ionic liquids like 1-butyl-3-methylimidazolium bromide [bmim]Br are employed to improve the reaction efficiency and product recovery (Shaabani, Soleimani, & Maleki, 2006).

Safety and Hazards

“Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate” is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQCJCWRCKXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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